![molecular formula C25H29N3O B14736250 N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide CAS No. 6310-49-2](/img/structure/B14736250.png)
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino groups attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other chemical products due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups allow it to form strong interactions with various biological molecules, potentially affecting their function. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs.
Comparaison Avec Des Composés Similaires
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide can be compared with other similar compounds, such as:
Bis[4-(dimethylamino)phenyl]methanol: This compound has a similar structure but includes a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
6310-49-2 |
|---|---|
Formule moléculaire |
C25H29N3O |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29N3O/c1-18(29)26-22-12-6-19(7-13-22)25(20-8-14-23(15-9-20)27(2)3)21-10-16-24(17-11-21)28(4)5/h6-17,25H,1-5H3,(H,26,29) |
Clé InChI |
IXDZYEIGKFONHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)

![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
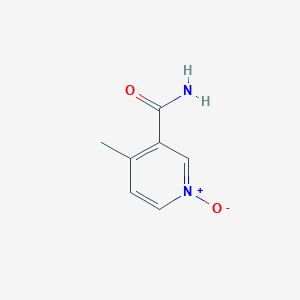
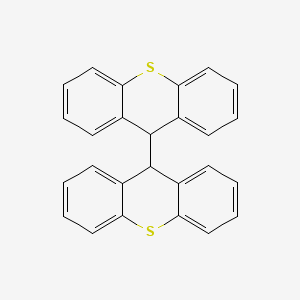
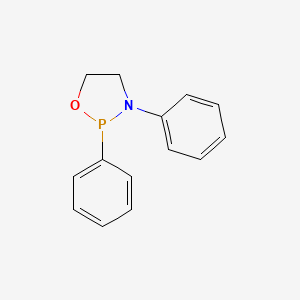
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
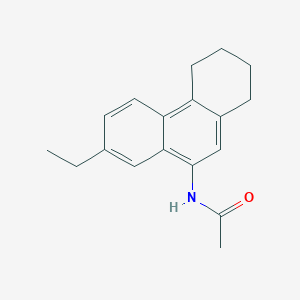
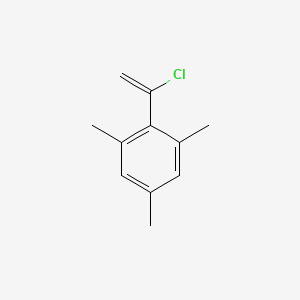
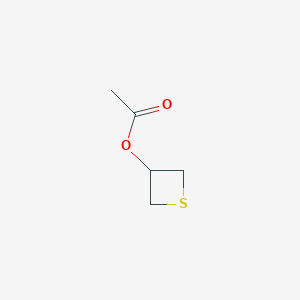

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
